N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Kinase inhibition Pyrazole SAR Hit-to-lead

Researchers seeking novel kinase inhibitor scaffolds face limited SAR data for bis-pyrazole series. This compound addresses the gap as a synthetic bis-pyrazole featuring a 1-ethyl-5-fluoro moiety linked via methylamine to a 1,5-dimethylpyrazol-3-amine core, distinct from dimethyl analogs. - Potential IRAK4/BTK inhibitor starting point (patent family US-8853207-B2). - Primary amine allows rapid amide coupling or reductive amination for focused library synthesis. - Fluorine atom serves as a metabolic probe for matched-pair stability assays with non-fluorinated analog (CAS 1856049-74-5). Supply chain: catalogued building block, available for quick inquiry with competitive pricing.

Molecular Formula C11H16FN5
Molecular Weight 237.28 g/mol
Cat. No. B11728792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Molecular FormulaC11H16FN5
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)F
InChIInChI=1S/C11H16FN5/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)16(3)15-10/h5,7H,4,6H2,1-3H3,(H,13,15)
InChIKeyUCWHHYNSKHOART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: Bis-Pyrazole Amine for Inhibitor Screening


N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic bis-pyrazole compound featuring a 1-ethyl-5-fluoro-1H-pyrazol-4-yl moiety linked via a methylamine bridge to a 1,5-dimethyl-1H-pyrazol-3-amine core. The molecule is cataloged under CAS 1856094-57-9, with a molecular formula of C₁₁H₁₆FN₅ and a molecular weight of approximately 237.28 g/mol . This compound belongs to a class of pyrazole-containing small molecules that are frequently explored as kinase inhibitor scaffolds due to their hydrogen-bonding capacity and tunable substitution patterns [1].

Kinase inhibitor scaffold for screening hit characterization
Bis-pyrazole core with fluorine substitution; may modulate metabolic stability
Synthetic building block for focused library synthesis

Why Generic Substitution Lacks Evidence Support


Substituting this compound with close pyrazole analogs is not recommended based on available data. While the 1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl fragment appears in patent literature for kinase inhibitor series, no published head-to-head comparisons quantifying the differential potency, selectivity, or pharmacokinetic profile of the N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine against structurally related pyrazoles have been identified in primary journals or patents accessible through authoritative databases. The absence of quantitative structure-activity relationship (SAR) data for this specific compound means that small structural variations—such as replacement of the 5-fluoro group or the 1,5-dimethyl pattern—cannot be assumed to have predictable effects on target engagement or off-target activity .

Lack of SAR data
No quantitative target engagement data; substitution effects are unpredictable.
Close analog gap
Dimethyl analogs lack bioactivity data; target engagement profile may shift.
Class-level patent only
Compound not individually validated; requires internal screening resources.

Quantitative Differentiation Evidence: Comparator Data


Lack of Head-to-Head Potency and Selectivity Data

A comprehensive search of primary literature and patent databases (WIPO PATENTSCOPE, PubMed, Google Patents) did not yield any study reporting quantitative IC50, Kd, or EC50 values for N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine against a defined biological target, nor any comparative data against its closest analogs (e.g., N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, CAS 1856091-64-9). The compound is listed in chemical catalogs but without associated bioactivity annotations.

Potency Data Gap
Data to verify
No reported IC50 / Kd
Uncharacterized screening hit; procurement requires internal assay generation
No comparator data for close analogs (CAS 1856091-64-9)
Kinase inhibition Pyrazole SAR Hit-to-lead

Fluorine Substitution vs. Commercial Dimethyl Analog

The target compound differs from its closest cataloged analog, N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine (CAS 1856049-74-5), by the presence of a 1-ethyl-5-fluoro substitution on the second pyrazole ring instead of a 1,5-dimethyl pattern. This introduces a fluorine atom known to enhance metabolic stability and modulate lipophilicity, but no direct pharmacokinetic or microsomal stability comparison between these two specific compounds has been published.

Fluorine vs. Dimethyl
Class-level inference
5-fluoro-1-ethyl (cLogP ~1.8) vs. 1,5-dimethyl (cLogP ~1.2)
ΔcLogP ≈ 0.6 (predicted)
Fluorinated scaffold may influence metabolic stability; experimental validation required
No matched-pair metabolic data available
Medicinal chemistry Scaffold comparison Pyrazole derivatives

IRAK4/BTK Inhibitor Patent Series Without Specific Data

Patent US-8853207-B2 ('Heterocyclic pyrazole compounds, method for preparing the same and use thereof') and related filings describe bis-pyrazole amines as kinase inhibitors, particularly for IRAK4 and BTK. The 1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl fragment appears in Markush structures within this patent family. However, the specific compound N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is not explicitly exemplified, and no biological data is attributed to it in the patent disclosure.

Patent Landscape
Class-level inference
Not exemplified; bis-pyrazole class IC50 0.5–50 nM
Falls within inhibitor chemical space but lacks individual validation; internal profiling needed
Patent US-8853207-B2 Markush only
IRAK4 inhibitor BTK inhibitor Patent landscaping

Application Scenarios Based on Current Evidence


Internal Kinase Panel Screening for Hits

Given the compound's structural resemblance to known IRAK4/BTK inhibitor scaffolds (as per patent family US-8853207-B2), it may serve as a starting point for in-house kinase profiling. Its 5-fluoro-1-ethyl substitution distinguishes it from dimethyl analogs, potentially offering a unique selectivity fingerprint. However, users must generate all primary activity data, as no published IC50 values exist .

Synthetic Intermediate for Focused Library Synthesis

The primary amine functionality on the 1,5-dimethylpyrazole ring allows for further derivatization (e.g., amide coupling, reductive amination). This compound can be used as a building block to create a small, focused library of analogs for SAR exploration, leveraging the fluorine atom as a metabolic probe .

Matched Molecular Pair Metabolic Stability Studies

Researchers studying the effect of fluorine substitution on pyrazole metabolic stability can procure both the target compound (5-fluoro) and its non-fluorinated analog (e.g., N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, CAS 1856049-74-5) for matched-pair microsomal or hepatocyte stability assays. The predicted ΔcLogP of ~0.6 provides a hypothesis for differential clearance, but experimental validation is required .

Application
Selection Property
Validation Focus
Kinase panel screening
Fluorine-substituted bis-pyrazole scaffold
In-house IC50 determination across kinase panel
Focused library synthesis
Primary amine handle for derivatization
Analog synthesis and SAR exploration
Metabolic stability studies
Fluorine impact on microsomal clearance
Matched-pair microsomal stability assay
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